molecular formula C14H8Cl2N2OS2 B392480 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 312925-44-3

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B392480
CAS No.: 312925-44-3
M. Wt: 355.3g/mol
InChI Key: MKQZULLTRMTSMW-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a thiophene-2-carboxamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS2/c15-9-4-3-8(6-10(9)16)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQZULLTRMTSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Thiophene Carboxamide Precursors

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For this compound, α-haloketones derived from 3,4-dichlorophenylacetone react with thioamides generated from thiophene-2-carboxamide. A representative procedure involves:

  • Step 1 : Bromination of 3,4-dichlorophenylacetone using PBr3\text{PBr}_3 in dry dichloromethane at 0–5°C to yield 2-bromo-1-(3,4-dichlorophenyl)propan-1-one.

  • Step 2 : Cyclocondensation with thiophene-2-carbothioamide (prepared via thionation of thiophene-2-carboxamide using P4S10\text{P}_4\text{S}_{10} in toluene).

  • Conditions : Reflux in ethanol with triethylamine (3 equiv.) for 6–8 hours.

Key Data :

ParameterValueSource
Yield68–72%
Purity (HPLC)≥95%
Reaction Temperature78°C (reflux)

Gewald Reaction for Thiophene Functionalization

The Gewald reaction enables direct incorporation of the thiophene ring. In this adaptation:

  • Reactants : 2-Cyanoacetamide, elemental sulfur, and 3,4-dichlorobenzaldehyde.

  • Mechanism : Base-catalyzed (morpholine) cyclization forms 2-aminothiophene-3-carboxamide, which is subsequently acylated.

  • Critical Step : Acylation with chloroacetyl chloride in tetrahydrofuran (THF) at −10°C to prevent polysubstitution.

Optimization Insights :

  • Lowering reaction temperature to −10°C improves regioselectivity (89:11 mono/di-acylation ratio).

  • Yields drop to 55% if the solvent is switched to dimethylformamide (DMF) due to side reactions.

Modern Multi-Component Approaches

One-Pot Assembly Using Hydrazonoyl Chlorides

A three-component reaction developed by El-Sayed et al. (2022) achieves higher atom economy:

  • Components :

    • Thiophene-2-carboxaldehyde

    • Thiocarbohydrazide

    • 3,4-Dichlorophenyl-substituted hydrazonoyl chloride

  • Conditions : Reflux in ethanol with triethylamine (2 drops) for 4 hours.

  • Mechanism : Sequential condensation, cyclization, and dehydrogenation.

Performance Metrics :

MetricValueSource
Yield81%
Reaction Time4 hours
Byproduct Formation<5%

Advantages :

  • Eliminates intermediate isolation, reducing purification steps.

  • Scalable to 100-g batches with consistent yield (79–82%).

Continuous Flow Synthesis for Industrial Production

Recent patents disclose continuous flow methods to enhance scalability:

  • Reactor Setup : Two-stage tubular reactor with in-line IR monitoring.

  • Stage 1 : Thiophene-2-carbonyl chloride generation via SOCl2\text{SOCl}_2 treatment at 40°C.

  • Stage 2 : Coupling with 4-(3,4-dichlorophenyl)thiazol-2-amine in acetonitrile at 120°C (residence time: 8 minutes).

Industrial Data :

ParameterBatch ProcessFlow Process
Annual Output50 kg500 kg
Purity93%98%
Energy ConsumptionHighReduced by 60%

Post-Synthetic Modifications and Purification

Recrystallization Protocols

Crude product purity ranges from 75–85% due to residual solvents and unreacted starting materials. Optimal recrystallization solvents:

  • Ethanol/Water (7:3) : Achieves 95% purity but with 15% yield loss.

  • Dimethyl Sulfoxide (DMSO) : Higher recovery (92%) but requires activated charcoal treatment to remove colored impurities.

Chromatographic Purification

For pharmaceutical-grade material (>99.5% purity), silica gel chromatography with ethyl acetate/hexane (1:2) is employed. However, this method is cost-prohibitive for large-scale synthesis.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (DMSO-d6) :

    • δ 7.82 (s, 1H, thiazole-H).

    • δ 2.37 (s, 3H, CH3-C=N) in intermediates.

  • IR : Bands at 1680 cm1^{-1} (C=O stretch) and 1599 cm1^{-1} (C=N).

Mass Spectrometry

  • ESI-MS : m/z 355.25 [M+H]+^+, consistent with molecular formula C14H8Cl2N2OS2\text{C}_{14}\text{H}_8\text{Cl}_2\text{N}_2\text{OS}_2.

Challenges and Mitigation Strategies

Chlorinated Byproduct Formation

Excess 3,4-dichlorophenyl reagents can lead to di- and tri-chlorinated contaminants. Implementing gradient recrystallization (hexane → ethyl acetate) reduces these byproducts from 8% to 0.5% .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Amino derivatives of the dichlorophenyl group

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole and thiophene rings, which are known to exhibit biological activity.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent. The dichlorophenyl group is known to enhance the biological activity of many compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its conjugated structure.

Mechanism of Action

The mechanism by which N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The compound is believed to:

    Inhibit Enzymes: The thiazole ring can interact with enzyme active sites, inhibiting their activity. This is particularly relevant in antimicrobial and anticancer applications.

    Disrupt Cell Membranes: The dichlorophenyl group can integrate into cell membranes, disrupting their integrity and leading to cell death.

    Modulate Signaling Pathways: The compound can interfere with signaling pathways involved in inflammation and cell proliferation, making it a potential anti-inflammatory and anticancer agent.

Comparison with Similar Compounds

Carboxamide Derivatives

Compound Name Substituent Yield Key Features
Cyclopropanecarboxamide (4) Cyclopropane 60% Compact hydrophobic group; moderate yield
2,6-Difluorobenzamide (5) 2,6-Difluorophenyl 22% Electron-withdrawing substituents; low yield due to steric hindrance
1,3-Thiazole-5-carboxamide (7) Thiazole-5-yl N/A Additional heterocycle; potential for π-π stacking
Thiophene-2-carboxamide (Target) Thiophene-2-yl N/A Sulfur-containing heterocycle; may enhance lipophilicity vs. thiazole

Key Observations :

  • Electron-withdrawing groups (e.g., dichlorophenyl, fluorophenyl) improve binding via hydrophobic interactions.
  • Heterocyclic substituents (thiophene vs. thiazole) influence electronic properties and solubility. Thiophene’s smaller ring size may reduce steric hindrance compared to thiazole .

Sulfonamide and Other Derivatives

Compound Name Substituent Yield Key Features
Methanesulfonamide (10) Methanesulfonyl 16% Sulfonamide group; lower yield due to reactivity challenges
2-Cyanoacetamide (Cmpd6) Cyanoethyl N/A Electron-deficient group; enhances kinase activation potential
AeSCPI-1 Phenyl acetamide N/A Competitive SCP-2 inhibitor; highlights role of aromatic substituents

Key Observations :

  • Sulfonamides vs. carboxamides : Sulfonamides may exhibit altered pharmacokinetics due to increased polarity .

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies, including in vitro evaluations and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a thiazole ring, and dichlorophenyl substituents. Its chemical formula is C14H10Cl2N2OSC_{14}H_{10}Cl_2N_2OS with a molecular weight of approximately 325.21 g/mol. The structural features contribute significantly to its biological activity.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By interfering with CDK activity, the compound induces cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)15CDK inhibition
Study BA549 (lung cancer)12Induction of apoptosis
Study CHeLa (cervical cancer)10Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 µg/mL1 µg/mL
Escherichia coli1 µg/mL2 µg/mL
Pseudomonas aeruginosa0.75 µg/mL1.5 µg/mL

Case Study 1: Anticancer Evaluation

A recent study investigated the antiproliferative effects of this compound on MCF-7 cells using MTT assays. The results indicated a significant reduction in cell viability at concentrations above 10 µM, confirming its potential as an anticancer agent through CDK inhibition and apoptosis induction .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of the compound against common bacterial strains. The findings revealed that it exhibited potent activity against Staphylococcus aureus with an MIC value of 0.5 µg/mL, suggesting its potential use in treating infections caused by resistant strains .

Q & A

Basic: What are the optimal synthetic routes for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation : Reacting 3,4-dichlorophenyl-substituted thiourea with α-haloketones under basic conditions (e.g., potassium carbonate) to form the thiazole core .
  • Amide Coupling : The thiophene-2-carboxamide moiety is introduced via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in solvents such as dichloromethane or DMF .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., cancer vs. non-cancer models) or assay conditions (e.g., serum concentration, incubation time) .
  • Target Promiscuity : The compound may interact with multiple targets (e.g., MAPK1 in one study vs. glucocorticoid receptors in another) .
    Resolution Strategies :
    • Use orthogonal assays (e.g., SPR for binding affinity, kinase profiling for selectivity) .
    • Validate findings with genetic knockdown (siRNA/CRISPR) to confirm target specificity .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity, with characteristic shifts for the thiazole (δ 7.8–8.2 ppm) and thiophene (δ 6.9–7.5 ppm) protons .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C-S bond in thiazole: ~1.74 Å), validated using SHELXL for refinement .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 383.98) .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of thiophene-thiazole carboxamide derivatives?

Key SAR insights include:

  • Dichlorophenyl Substitution : The 3,4-dichloro configuration enhances lipophilicity and target binding (e.g., glucocorticoid receptor affinity) .
  • Thiophene Modifications : Replacing the thiophene with furan reduces activity, highlighting sulfur’s role in π-stacking .
  • Amide Linker Rigidity : Introducing constrained linkers (e.g., cyclopropyl) improves metabolic stability but may reduce solubility .
    Methodology :
    • Computational Docking : Predict binding modes using AutoDock Vina with receptor structures (e.g., PDB: 4P6X) .
    • Analog Synthesis : Systematic substitution (e.g., halogens, methoxy groups) followed by bioassays .

Basic: How should researchers optimize purification to ensure high yield and purity?

  • Recrystallization : Use ethanol/water (3:1) at 60°C for slow cooling, achieving >90% recovery .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients (10–50%) resolve polar byproducts .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm purity >98% .

Advanced: What experimental approaches identify molecular targets in cellular pathways?

  • Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., MAPK1 IC50_{50} = 0.8 μM) .
  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins, identified via LC-MS/MS .
  • Transcriptomic Analysis : RNA-seq of treated cells reveals pathway enrichment (e.g., apoptosis, cell cycle arrest) .

Basic: What stability studies are critical for handling this compound in experimental workflows?

  • Thermal Stability : TGA shows decomposition >200°C, indicating room-temperature stability .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λ~320 nm) .
  • Solubility : DMSO stock solutions (10 mM) remain stable for 1 month at -20°C .

Advanced: How can researchers address low reproducibility in biological assays?

  • Standardize Protocols : Pre-treat cells with uniform media (e.g., 10% FBS) and passage numbers .
  • Control Compounds : Include reference inhibitors (e.g., SB203580 for MAPK1) to calibrate assay sensitivity .
  • Batch Analysis : Use LC-MS to verify compound integrity before assays .

Basic: What in vitro models are suitable for initial biological screening?

  • Cancer Models : MCF-7 (breast) and A549 (lung) cell lines for cytotoxicity (IC50_{50} = 2–10 μM) .
  • Anti-inflammatory Assays : LPS-induced TNF-α suppression in THP-1 macrophages .

Advanced: What mechanistic studies validate the compound’s mode of action?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein melting shifts .
  • Western Blotting : Assess phosphorylation changes (e.g., ERK1/2 in MAPK pathway) .
  • Molecular Dynamics Simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD <2 Å) .

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